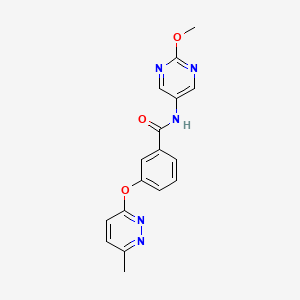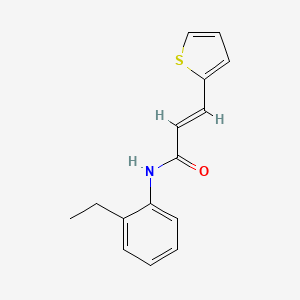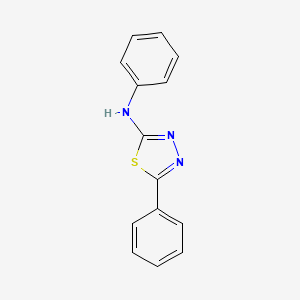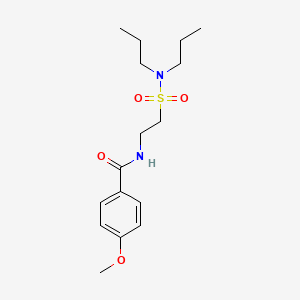
1-(1-Methylcyclopropyl)-3-phenylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-Methylcyclopropyl)ethanone” is a chemical compound used as a pharmaceutical intermediate and an intermediate in organic synthesis . It is also known as “Methyl 1-methylcyclopropyl ketone” with a molecular formula of C6H10O .
Molecular Structure Analysis
The molecular formula of “1-(1-Methylcyclopropyl)ethanone” is C6H10O . The average mass is 98.143 Da and the monoisotopic mass is 98.073166 Da .
Physical And Chemical Properties Analysis
“1-(1-Methylcyclopropyl)ethanone” is a clear colorless to yellow liquid . It has a refractive index of 1.4320 to 1.4350 at 20°C .
Wissenschaftliche Forschungsanwendungen
Mechanistic Studies in Chemistry
Research by Butler, Hussain, and Leitch (1980) delves into the reactions of 1-phenylpropane-1,2-dione with urea and its derivatives in acid solutions, leading to the formation of bicyclic and spiro compounds. These findings suggest potential applications in synthesizing complex organic structures and exploring reaction mechanisms involving similar dione compounds (Butler, Hussain, & Leitch, 1980).
Oxidative Cleavage Studies
A study by Rao and Pritzkow (1987) on the oxidative cleavage of CC triple bonds in acetylenic hydrocarbons to form α-dicarbonyl compounds, including 1-phenylpropane-1,2-dione, reveals insights into oxidative processes and intermediates in organic synthesis. This research can be applied to understanding the oxidative behavior of related dione compounds (Rao & Pritzkow, 1987).
Structural and Property Analysis
Emsley, Freeman, Hursthouse, and Bates (1987) conducted structural and property analyses of β-diketones, revealing their cis-diketo conformations and discussing implications for the solid-state behavior of acyclic β-diketones. This research offers a foundation for understanding the physical properties and structural behaviors of similar dione compounds in various states (Emsley et al., 1987).
Photochemical Applications
Košmrlj and Šket (2007) explored the photocyclization of 1,3-diarylpropan-1,3-diones to flavones, highlighting a pathway for the photo-induced synthesis of flavones from dione precursors. This study suggests possible applications in synthesizing flavone-based compounds through photochemical reactions of similar dione compounds (Košmrlj & Šket, 2007).
Lewis Acid-Catalyzed Reactions
Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, demonstrating applications in enantioselective synthesis. This methodology could be applicable to the synthesis of complex molecules involving the cyclopropyl group, similar to the one in the compound of interest (Lifchits & Charette, 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-(1-Methylcyclopropyl)-3-phenylpropane-1,3-dione is the ethylene receptor in plants . Ethylene is a natural plant hormone that regulates various processes such as the ripening of climacteric fruit, the opening of flowers, and the shedding of leaves .
Mode of Action
1-(1-Methylcyclopropyl)-3-phenylpropane-1,3-dione interacts with its target by tightly binding to the ethylene receptor in plants . This binding blocks the effects of ethylene, acting as a competitive inhibitor . This means that 1-(1-Methylcyclopropyl)-3-phenylpropane-1,3-dione competes with ethylene for the same binding site on the receptor, thereby inhibiting the action of ethylene .
Biochemical Pathways
The binding of 1-(1-Methylcyclopropyl)-3-phenylpropane-1,3-dione to the ethylene receptor affects the ethylene signaling pathway . This pathway is crucial for various processes in plants, including fruit ripening, flower opening, and leaf shedding . By inhibiting this pathway, 1-(1-Methylcyclopropyl)-3-phenylpropane-1,3-dione slows down these processes .
Result of Action
The molecular and cellular effects of 1-(1-Methylcyclopropyl)-3-phenylpropane-1,3-dione’s action include the inhibition of ethylene responses in plants . This results in slowed ripening of fruit, delayed opening of flowers, and reduced leaf shedding . These effects help maintain the freshness of fruits and flowers, extending their shelf life .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1-Methylcyclopropyl)-3-phenylpropane-1,3-dione. For example, it is used in enclosed sites, such as coolers, truck trailers, greenhouses, storage facilities, and shipping containers . These controlled environments likely enhance the effectiveness of 1-(1-Methylcyclopropyl)-3-phenylpropane-1,3-dione by maintaining optimal conditions for its action .
Eigenschaften
IUPAC Name |
1-(1-methylcyclopropyl)-3-phenylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-13(7-8-13)12(15)9-11(14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROSZUDQONYAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1536258-76-0 |
Source


|
| Record name | 1-(1-methylcyclopropyl)-3-phenylpropane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone](/img/structure/B2688094.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2688095.png)
![N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2688097.png)

![1-[3-(Methanesulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2688101.png)




![Ethyl 4-[(2-chlorophenyl)methylcarbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate](/img/structure/B2688109.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2688111.png)